molecular formula C7H9NO3 B1375889 Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate CAS No. 918827-38-0

Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B1375889
CAS No.: 918827-38-0
M. Wt: 155.15 g/mol
InChI Key: BMSHUWXWJIMDAK-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound features a methyl ester group at the 2-position and a hydroxymethyl group at the 4-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable nitrile with a methyl ester in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include mild temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-1H-pyrrole-2-carboxylate

    Reduction: 4-(Hydroxymethyl)-1H-pyrrole-2-methanol

    Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways involving pyrrole derivatives.

    Industry: Used in the production of dyes, pigments, and other materials requiring pyrrole-based structures.

Mechanism of Action

The mechanism of action of Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pyrrole ring’s aromatic nature also plays a role in its chemical reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(hydroxymethyl)-1H-imidazole-2-carboxylate: Similar structure but with an imidazole ring instead of a pyrrole ring.

    Methyl 4-(hydroxymethyl)-1H-pyrrole-3-carboxylate: Similar structure but with the ester group at the 3-position.

    Methyl 4-(hydroxymethyl)-1H-pyrrole-2-acetate: Similar structure but with an acetate group instead of a carboxylate group.

Uniqueness

Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-11-7(10)6-2-5(4-9)3-8-6/h2-3,8-9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSHUWXWJIMDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80845052
Record name Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80845052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918827-38-0
Record name Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80845052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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